N-[4-[6-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
N-[4-[6-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
AMG-628 is a potent, ATP-competitive inhibitor of Raf kinases. It displays selectivity for Raf kinases over a panel of 150 other kinases and it inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.
Brand Name:
Vulcanchem
CAS No.:
862269-73-6
VCID:
VC0518433
InChI:
InChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33)
SMILES:
CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C
Molecular Formula:
C25H25FN6O2S
Molecular Weight:
492.6 g/mol
N-[4-[6-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
CAS No.: 862269-73-6
Inhibitors
VCID: VC0518433
Molecular Formula: C25H25FN6O2S
Molecular Weight: 492.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 862269-73-6 |
---|---|
Product Name | N-[4-[6-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide |
Molecular Formula | C25H25FN6O2S |
Molecular Weight | 492.6 g/mol |
IUPAC Name | N-[4-[6-[4-[1-(4-fluorophenyl)ethyl]piperazin-1-yl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C25H25FN6O2S/c1-16(18-6-8-19(26)9-7-18)31-10-12-32(13-11-31)22-14-23(28-15-27-22)34-20-4-3-5-21-24(20)30-25(35-21)29-17(2)33/h3-9,14-16H,10-13H2,1-2H3,(H,29,30,33) |
Standard InChIKey | QUHZTEMPQQZPNB-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C |
Canonical SMILES | CC(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC(=NC=N3)OC4=C5C(=CC=C4)SC(=N5)NC(=O)C |
Appearance | Solid powder |
Description | AMG-628 is a potent, ATP-competitive inhibitor of Raf kinases. It displays selectivity for Raf kinases over a panel of 150 other kinases and it inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AMG 628 AMG-628 AMG628 N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo(d)thiazol-2-yl)acetamide |
Reference | 1: Thiel OR, Bernard C, King T, Dilmeghani-Seran M, Bostick T, Larsen RD, Faul MM. Practical synthesis of a vanilloid receptor-1 antagonist. J Org Chem. 2008 May 2;73(9):3508-15. doi: 10.1021/jo8002216. Epub 2008 Mar 20. PubMed PMID: 18351744. 2: Wang HL, Katon J, Balan C, Bannon AW, Bernard C, Doherty EM, Dominguez C, Gavva NR, Gore V, Ma V, Nishimura N, Surapaneni S, Tang P, Tamir R, Thiel O, Treanor JJ, Norman MH. Novel vanilloid receptor-1 antagonists: 3. The identification of a second-generation clinical candidate with improved physicochemical and pharmacokinetic properties. J Med Chem. 2007 Jul 26;50(15):3528-39. Epub 2007 Jun 22. PubMed PMID: 17585751. |
PubChem Compound | 11329359 |
Last Modified | Nov 11 2021 |
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